Palbociclib 2HCl
描述
. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer. By inhibiting CDK4/6, Palbociclib 2HCl effectively halts the progression of cancer cells from the G1 phase to the S phase of the cell cycle, thereby preventing uncontrolled cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions: Palbociclib 2HCl can be synthesized through multiple synthetic routes. One common method involves starting with 5-bromo-2,4-dichloropyrimidine, which undergoes a series of reactions including nucleophilic substitution, bromination, Heck reaction, ring closure, and oxidation. The final product is obtained through a cross-coupling reaction followed by aqueous workup.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to optimize the efficiency of each step. The final product is then purified and crystallized to obtain this compound in its desired form.
化学反应分析
Types of Reactions: Palbociclib 2HCl undergoes various chemical reactions, including nucleophilic substitution, bromination, Heck reaction, oxidation, and cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Thionyl chloride, cyclopentylamine.
Bromination: N-bromosuccinimide (NBS).
Heck reaction: Palladium catalyst, base (e.g., DIPEA).
Oxidation: Various oxidizing agents.
Cross-coupling reaction: Palladium catalyst, base.
Major Products Formed: The major products formed during these reactions include intermediates such as 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one, which are further processed to obtain this compound.
科学研究应用
Palbociclib 2HCl has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for breast cancer, showing improved progression-free survival in patients. In biological research, it serves as a tool to study cell cycle regulation and the role of CDK4/6 in cancer progression. Additionally, this compound is used in the development of new cancer therapies and in combination with other drugs to enhance treatment efficacy.
作用机制
Palbociclib 2HCl exerts its effects by selectively inhibiting CDK4 and CDK6, which are crucial for the transition of cells from the G1 phase to the S phase of the cell cycle. By blocking these kinases, this compound prevents cancer cells from dividing and proliferating. This mechanism of action results in cell cycle arrest and senescence in responsive cancer cells.
相似化合物的比较
Palbociclib 2HCl is one of several CDK4/6 inhibitors used in cancer therapy. Other similar compounds include ribociclib and abemaciclib. While all three drugs show improved progression-free survival in HR+/HER2- breast cancer patients, there are differences in their efficacy and safety profiles. For example, ribociclib and abemaciclib have shown improved overall survival compared to this compound in some studies. Additionally, each drug may have different side effect profiles and interactions with other medications.
Conclusion
This compound is a valuable compound in the treatment of HR+/HER2- advanced or metastatic breast cancer. Its selective inhibition of CDK4/6 makes it an effective tool in halting cancer cell proliferation. Ongoing research continues to explore its applications in other types of cancer and its potential in combination therapies.
属性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIVNBSTFKZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733858 | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-11-2 | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。